molecular formula C10H8BrNO2S B13549102 4-Bromonaphthalene-2-sulfonamide

4-Bromonaphthalene-2-sulfonamide

Cat. No.: B13549102
M. Wt: 286.15 g/mol
InChI Key: VTXUZEOKRCCNAK-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-2-sulfonamide is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target therapeutic agents. Its structure incorporates both a bromonaphthalene moiety and a sulfonamide functional group, a combination frequently explored in the design of novel bioactive molecules. Naphthalene-sulfonamide hybrids are extensively investigated for their potential in anticancer research . Structurally related compounds have demonstrated potent cytotoxic activity against human cancer cell lines, such as breast cancer MCF7 cells, by modulating key cellular pathways . The mechanism of action for such derivatives often involves the suppression of cancer cell proliferation and the induction of apoptosis through the inhibition of critical signaling proteins like STAT3 (Signal Transducer and Activator of Transcription 3) . Furthermore, the naphthalene-sulfonamide scaffold is a recognized pharmacophore in the development of Keap1-Nrf2 protein-protein interaction (PPI) inhibitors . Inhibiting this interaction is a promising therapeutic strategy for activating the cellular antioxidant response system, with potential applications in managing oxidative stress-related diseases like ulcerative colitis . Beyond its potential in oncology and inflammation, this compound serves as a versatile building block for antimicrobial research . Similar sulfonamide-containing molecules have shown promise in screening programs against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

4-bromonaphthalene-2-sulfonamide

InChI

InChI=1S/C10H8BrNO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,13,14)

InChI Key

VTXUZEOKRCCNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Potassium 4-Bromonaphthalene-2-sulfonate

  • Starting Material: 4-Bromonaphthalene (or 1-bromonaphthalene depending on regioisomer)
  • Reagents: Chlorosulfonic acid, carbon tetrachloride as solvent, potassium bicarbonate for neutralization
  • Procedure:
    • In a cooled reaction vessel (0-5°C), chlorosulfonic acid is added dropwise to a solution of 4-bromonaphthalene in carbon tetrachloride.
    • The mixture is stirred at room temperature for approximately 12 hours, during which sulfonation occurs at the 2-position of naphthalene ring.
    • The reaction mixture is poured into ice water to dissolve solids.
    • The aqueous phase is neutralized to pH 7 using potassium bicarbonate, precipitating potassium 4-bromonaphthalene-2-sulfonate.
    • The precipitate is filtered and dried.
  • Yield: Around 81%
  • Notes: Temperature control is critical to avoid side reactions and ensure regioselectivity.

Conversion to 4-Bromonaphthalene-2-sulfonyl Chloride

  • Reagents: Thionyl chloride, catalytic N,N-dimethylformamide (DMF)
  • Procedure:
    • Potassium 4-bromonaphthalene-2-sulfonate is reacted with excess thionyl chloride in the presence of a few drops of DMF.
    • The reaction mixture is refluxed for about 4 hours.
    • Excess thionyl chloride is distilled off.
    • Addition of petroleum ether causes precipitation of 4-bromonaphthalene-2-sulfonyl chloride.
    • The solid is filtered and dried.
  • Yield: Approximately 54%
  • Notes: DMF acts as a catalyst to facilitate the chlorination of the sulfonate group.

Formation of 4-Bromonaphthalene-2-sulfonamide

  • Reagents: 4-Bromonaphthalene-2-sulfonyl chloride, ammonia or primary amine (e.g., 2-aminomethylpyridine), triethylamine as acid scavenger, dichloromethane as solvent
  • Procedure:
    • The sulfonyl chloride is reacted with the amine in dichloromethane at room temperature.
    • Triethylamine is added to neutralize the hydrochloric acid formed.
    • The reaction is stirred for about 12 hours.
    • The mixture is washed with water, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.
    • The crude product is purified by column chromatography using an eluent mixture of ethyl acetate and petroleum ether.
  • Yield: Typically around 60-65%
  • Physical Data: Melting point around 82-83°C for the purified product.

Summary Table of Preparation Steps and Yields

Step Reaction Description Reagents/Conditions Product Yield (%) Notes
1 Sulfonation of 4-bromonaphthalene Chlorosulfonic acid, CCl4, 0-5°C, 12 h Potassium 4-bromonaphthalene-2-sulfonate 81 Temperature control critical
2 Chlorination of sulfonate salt Thionyl chloride, DMF catalyst, reflux 4 h 4-Bromonaphthalene-2-sulfonyl chloride 54 DMF catalyzes chlorination
3 Reaction with amine to form sulfonamide Amine, triethylamine, dichloromethane, RT 12 h This compound 60-65 Purification by column chromatography

Research Findings and Notes

  • The regioselectivity of sulfonation is influenced by temperature and solvent choice; lower temperatures favor substitution at the 2-position on naphthalene.
  • The use of potassium bicarbonate to neutralize the sulfonation mixture helps isolate the sulfonate salt in high purity and yield.
  • Thionyl chloride is the reagent of choice for converting sulfonate salts to sulfonyl chlorides, with DMF acting as a catalyst to improve reaction efficiency.
  • Triethylamine effectively scavenges hydrochloric acid formed during sulfonamide formation, preventing side reactions.
  • Purification by column chromatography using a mixture of ethyl acetate and petroleum ether (ratios between 1:3 and 1:4) yields a white solid product with consistent melting point data confirming purity.
  • The overall multi-step synthesis is well-documented in patent literature, confirming reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromonaphthalene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-2-sulfonamide depends on its application:

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structural Differences
  • 4-Bromonaphthalene-2-sulfonamide vs. 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (): The latter is a benzene-based sulfonamide with a phenyl-glycine moiety, synthesized via condensation of 4-bromobenzenesulfonyl chloride and phenyl-glycine. The naphthalene system also introduces steric bulk, which may reduce solubility compared to benzene analogs .
  • Brominated Naphthol Derivatives (): Compounds like 1:2:4-tribromo-5:8-naphthaquinone-6-sulfonic acid feature multiple bromine substitutions on a naphthoquinone-sulfonic acid framework. Unlike this compound, these derivatives lack a sulfonamide group but highlight how bromination patterns (e.g., 1,2,4 vs. 4-position) influence reactivity and crystallinity .
2.3 Physicochemical Properties
Property This compound 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid Tribromonaphthoquinone-sulfonic acid
Core Structure Naphthalene Benzene Naphthoquinone
Substituents -SO₂NH₂ (2), -Br (4) -SO₂NH-(phenylacetic acid), -Br (4) -SO₃H, -Br (multiple positions)
Melting Point Not Reported Crystalline (monohydrate) 255°C (tetrabromo derivative)
Solubility Likely low in water Moderate (due to carboxylic acid group) High (sulfonic acid enhances solubility)

Key Research Findings

  • Substituent Position Matters: Bromine at the 4-position (vs.
  • Sulfonamide vs. Sulfonic Acid: Sulfonamides offer hydrogen-bonding capabilities critical for enzyme inhibition, while sulfonic acids prioritize solubility and ionic interactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Bromonaphthalene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sulfonylation of naphthalene derivatives using sulfonyl chlorides followed by bromination. Key steps include:

  • Sulfonylation : Reacting naphthalene-2-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine) at 0–5°C to form the sulfonamide intermediate .
  • Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) at reflux .
  • Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of brominating agents to avoid over-bromination .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Characterization Workflow :

  • Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₇BrNO₂S) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene and sulfonamide groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 298.95) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Functional Groups :

  • Sulfonamide (-SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and acts as a leaving group in nucleophilic substitutions .
  • Bromine (Br) : Enhances electrophilic aromatic substitution (e.g., Suzuki couplings) and stabilizes intermediates via resonance .
    • Reactivity : The bromine atom at the 4-position directs further substitutions to the 1- or 3-positions of the naphthalene ring under Friedel-Crafts conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Experimental Design :

  • Derivatization : Synthesize analogs with modifications at the bromine (e.g., Cl, F) or sulfonamide (e.g., methyl, acetyl) positions .
  • Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays. Compare IC₅₀ values to assess substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic properties (Hammett σ constants) with binding affinities .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

  • Data Contradictions : Discrepancies in bromination yields (40–75%) arise from:

  • Solvent Effects : Higher polarity solvents (e.g., DMF) may stabilize intermediates but promote side reactions .
  • Catalyst Purity : Trace Pd residues from Suzuki couplings can alter bromination kinetics .
    • Resolution : Reproduce reactions under inert atmospheres (N₂/Ar) and use freshly distilled solvents. Validate purity via HPLC (≥98%) before bromination .

Q. How do intermolecular interactions of this compound influence its crystallinity and solubility?

  • Structural Insights :

  • Hydrogen Bonding : Sulfonamide NH groups form dimers in the solid state, reducing solubility in apolar solvents .
  • π-Stacking : Naphthalene rings stack with offset geometry, influencing melting points (e.g., 210–215°C) .
    • Solubility Optimization : Co-crystallize with co-formers (e.g., nicotinamide) or use polar aprotic solvents (DMSO) for biological testing .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

  • Stability Studies :

  • Acidic Conditions : Degradation via sulfonamide hydrolysis is minimized by storing at pH 6–8 and avoiding strong acids (e.g., H₂SO₄) .
  • Basic Conditions : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during biological assays to prevent deprotonation of the sulfonamide .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica ) and authoritative databases (PubChem ). Avoid non-peer-reviewed platforms (e.g., BenchChem) per guidelines.
  • Safety : Handle brominated compounds in fume hoods with PPE (gloves/goggles) due to potential toxicity .

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